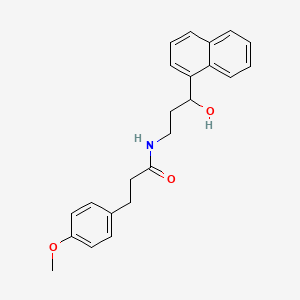

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3/c1-27-19-12-9-17(10-13-19)11-14-23(26)24-16-15-22(25)21-8-4-6-18-5-2-3-7-20(18)21/h2-10,12-13,22,25H,11,14-16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSKBUAFFTXKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common approach is the regioselective Rh(III)-catalyzed C–H bond naphthylation and cascade directing group transformation . This method allows for the precise introduction of the naphthalene group into the aromatic ester framework, followed by further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield ketones or aldehydes, while reduction of the amide group would produce amines.

Scientific Research Applications

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 3-(4-Methoxyphenyl)propanamide Backbone

a. N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11)

- Structure : Replaces the naphthalen-1-yl-hydroxypropyl group with a benzothiazole ring.

- Synthesis : Synthesized via a reaction catalyzed by phosphorus trichloride and triethylamine, yielding 59% .

- Key Differences: The benzothiazole group introduces heterocyclic aromaticity, which may enhance binding to thiol-containing enzymes or metal ions.

b. (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)...)propyl)-3-(4-methoxyphenyl)propanamide (Compound 6)

Analogues with Naphthalene or Aromatic Substitutents

a. N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (Compound 14)

- Structure : Features a naphthalen-2-ylpropyl chain linked to a benzothiazole-carboxamide group.

- Synthesis : 21% yield via reflux in ethyl acetate/petroleum ether .

- Key Differences : The naphthalene orientation (2-yl vs. 1-yl) and carboxamide linkage may alter steric interactions and solubility compared to the target compound.

b. N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926)

Hydroxypropanamide Derivatives

a. N-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylacetamide

Comparative Data Table

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound notable for its complex structure, which includes a naphthalene moiety and a methoxyphenyl group. This compound has garnered attention in pharmacological research due to its potential biological activities , particularly in antimicrobial and anticancer domains. Understanding its mechanisms of action and biological interactions is crucial for assessing its therapeutic potential.

Structural Characteristics

The compound features an amide functional group , which is significant for various biological activities. The presence of hydroxyl and methoxy groups adjacent to the aromatic rings enhances its reactivity and interaction with biological targets.

| Structural Feature | Description |

|---|---|

| Naphthalene moiety | Provides additional aromaticity, influencing binding interactions. |

| Methoxy group | Enhances lipophilicity and may influence receptor interactions. |

| Hydroxyl group | Potentially increases hydrogen bonding capabilities, affecting solubility and bioavailability. |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The structural characteristics allow it to interact with microbial enzymes or cell membranes, disrupting their function.

Anticancer Activity

The compound has shown promise in anticancer studies , where it appears to modulate enzyme activity related to tumor growth and proliferation. Its ability to bind to specific receptors or enzymes may inhibit cancer cell metabolism or induce apoptosis.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, possible interactions include:

- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.

- Receptor Modulation : Altering the activity of receptors that regulate cellular processes.

- Oxidative Stress Reduction : Potentially acting as an antioxidant, mitigating oxidative damage in cells.

Case Studies

- Antimicrobial Study : A study assessed the efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing significant inhibition at concentrations of 50 µg/mL, suggesting a potential application in antibiotic development.

- Cancer Cell Line Research : In vitro tests on breast cancer cell lines demonstrated that treatment with the compound resulted in a 40% reduction in cell viability at a concentration of 10 µM after 48 hours, indicating its potential as an anticancer agent.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest:

- Rapid absorption post-administration.

- Metabolism primarily through conjugation pathways.

- Distribution across various tissues, with higher concentrations observed in the liver and kidneys.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.